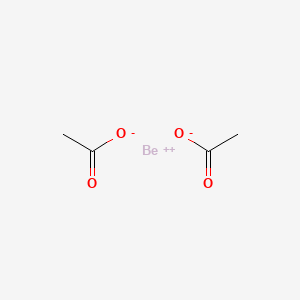
H-Ala-D-Ala-Ala-OH
Overview
Description
“H-Ala-D-Ala-Ala-OH” is a tripeptide composed of two D-alanine (D-Ala) and one alanine (Ala) residues . It is used in the synthesis of new sweeteners and some chiral drug intermediates . It is also a substrate for a fluorometric assay of urinary dipeptidase activity .
Synthesis Analysis
The synthesis of “this compound” involves the enzyme D-Alanine-D-Alanine ligase . This enzyme catalyzes the formation of D-Ala-D-Ala from two molecules of D-Ala . A new enzyme that catalyzes the formation of D-Ala amide (D-AlaNH2) from D-Ala has been engineered by modifying ATP-dependent D-Ala-D-Ala ligase .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17N3O4 . Its average mass is 231.249 Da and its mono-isotopic mass is 231.121902 Da . The molecular structure of “this compound” is similar to that of D-Ala-D-Ala, which constitutes the terminus of the peptide part of the peptidoglycan monomer unit .
Chemical Reactions Analysis
“this compound” is involved in the transpeptidation reaction as the substrate . D-Ala-D-Ala is catalyzed by D-Alanine-D-Alanine ligase . D-Ala-D-Ala is a bacterial endogenous metabolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.208 g/cm3 , a boiling point of 402.6ºC at 760 mmHg , and a melting point of 286 - 288ºC . It also has a molecular weight of 160.17100 .
Mechanism of Action
The mechanism of action of “H-Ala-D-Ala-Ala-OH” is related to its role as a substrate in the transpeptidation reaction . This reaction is catalyzed by D-Alanine-D-Alanine ligase . D-Ala-D-Ala is a bacterial endogenous metabolite . The antibiotic D-cycloserine inhibits two sequential enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway, leading to the formation of the dipeptide D-Ala-D-Ala .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



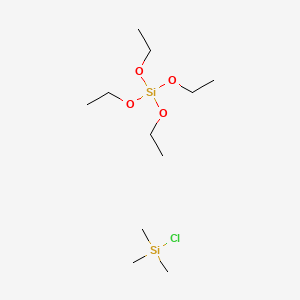
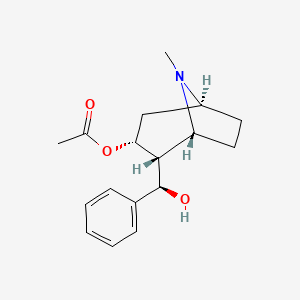
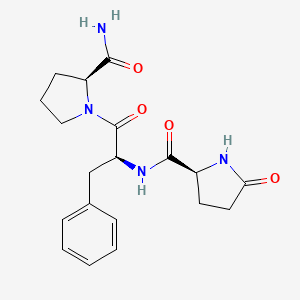
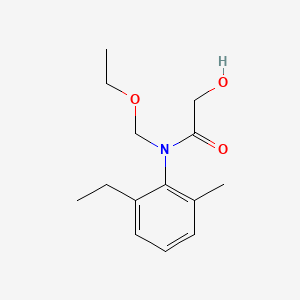




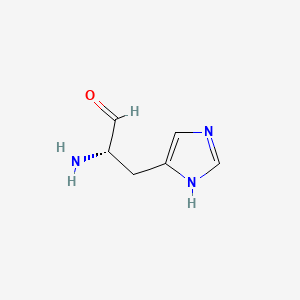
![Dibenz[a,c]acridine](/img/structure/B1604859.png)
